2-bromobenzyl 1-naphthoate
Overview
Description
2-Bromobenzyl 1-naphthoate: is an organic compound with the molecular formula C18H13BrO2 It is a derivative of naphthoic acid and benzyl bromide, characterized by the presence of a bromine atom on the benzyl group and a naphthoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromobenzyl 1-naphthoate typically involves the esterification of 1-naphthoic acid with 2-bromobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl 1-naphthoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of naphthoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 2-Bromobenzyl 1-naphthoate is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create derivatives with enhanced pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, dyes, and electronic materials.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 1-naphthoate depends on its specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The bromine atom on the benzyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
2-Bromobenzyl alcohol: Similar structure but lacks the ester moiety.
1-Naphthoic acid: Contains the naphthoate group but lacks the bromobenzyl moiety.
Benzyl 1-naphthoate: Similar ester structure but without the bromine atom.
Uniqueness: 2-Bromobenzyl 1-naphthoate is unique due to the presence of both the bromine atom and the naphthoate ester. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research. The bromine atom enhances the compound’s electrophilicity, making it a versatile intermediate in organic reactions.
Properties
IUPAC Name |
(2-bromophenyl)methyl naphthalene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-17-11-4-2-7-14(17)12-21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZEVPFMGKTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246204 | |
Record name | (2-Bromophenyl)methyl 1-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832121-96-7 | |
Record name | (2-Bromophenyl)methyl 1-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832121-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)methyl 1-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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